REACTION_CXSMILES
|
[CH2:1]([N:8]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:22](=[O:26])(=[O:25])([OH:24])O.[OH:27][S:28](O)(=[O:30])=[O:29].O=S(=O)=O.C(=O)([O-])[O-].[Na+].[Na+]>>[S:22]([C:18]1[CH:17]=[C:16]([CH:21]=[CH:20][CH:19]=1)[CH2:15][N:8]([CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([S:28]([OH:30])(=[O:29])=[O:27])[CH:7]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)([OH:24])(=[O:26])=[O:25] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature in the range of 25° to 30° C
|
Type
|
WAIT
|
Details
|
The resulting solution was set aside at ambient temperature for approximately fourteen hours
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature in the range of 25° to 30° C.
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred approximately 19 hours at ambient temperature
|
Duration
|
19 h
|
Type
|
ADDITION
|
Details
|
was poured slowly onto ice
|
Type
|
STIRRING
|
Details
|
with stirring
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)C=1C=C(CN(C2=CC=CC=C2)CC2=CC(=CC=C2)S(=O)(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |